(3-Aminopropyl)(methyl)pentylamine

Description

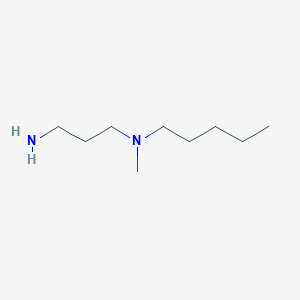

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H22N2 |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

N'-methyl-N'-pentylpropane-1,3-diamine |

InChI |

InChI=1S/C9H22N2/c1-3-4-5-8-11(2)9-6-7-10/h3-10H2,1-2H3 |

InChI Key |

IYORFDMJPMUUQE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(C)CCCN |

Origin of Product |

United States |

Structural Classification and Relevance of Tertiary Amines with Pendant Primary Amine Functionalities

(3-Aminopropyl)(methyl)pentylamine is structurally classified as an aliphatic diamine. More specifically, it is a 1,3-diamine that incorporates both a tertiary amine and a primary amine within its molecular framework. The tertiary amine is characterized by a nitrogen atom bonded to three carbon atoms—a methyl group, a pentyl group, and a propyl chain. The propyl chain, in turn, connects to a primary amine group at its terminus, where the nitrogen atom is bonded to a single carbon atom and two hydrogen atoms.

The presence of these two distinct amine functionalities within the same molecule is of significant interest in chemical research. Tertiary amines are known for their basicity and nucleophilicity, and they can also serve as catalysts in various organic reactions. wikipedia.orgquora.com The primary amine group, on the other hand, offers a site for a wide range of chemical modifications, including acylation, alkylation, and condensation reactions. This dual functionality allows for selective reactions at one amine site while leaving the other available for subsequent transformations, making such compounds valuable as building blocks in the synthesis of more complex molecules.

The spatial separation of the two amine groups by a three-carbon (propyl) linker is also a key structural feature. This 1,3-diamine motif provides a specific conformational flexibility and distance between the functional groups, which can be crucial in applications such as chelation of metal ions, formation of supramolecular assemblies, and the design of catalysts where the cooperative action of both amine groups is required. nih.gov

Overview of Bifunctional Amine Compounds in Contemporary Chemical Research

Bifunctional compounds, those containing two different reactive functional groups, are of paramount importance in modern chemical research. They serve as versatile synthons, enabling the construction of complex molecular architectures with a high degree of control. Bifunctional amines, in particular, have found widespread use in medicinal chemistry, materials science, and catalysis. lookchem.com

In medicinal chemistry, the ability to introduce different substituents onto the two amine groups allows for the fine-tuning of a molecule's biological activity. For instance, one amine group might be essential for binding to a biological target, while the other can be modified to improve solubility, metabolic stability, or other pharmacokinetic properties. lookchem.com

In the realm of materials science, bifunctional amines are crucial monomers for the synthesis of polymers such as polyamides and polyurethanes. The differential reactivity of the amine groups can be exploited to create cross-linked or branched polymers with tailored mechanical and thermal properties. For example, N-Oleyl-1,3-propanediamine is utilized as a catalyst in the production of urethanes and epoxies and as an emulsifier in various industrial applications. wikipedia.org

Furthermore, chiral bifunctional amines have emerged as powerful catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. nih.gov The cooperative action of the two amine functionalities can create a specific chiral environment that directs the stereochemical outcome of a reaction. nih.govnih.gov

Fundamental Chemical Properties and Bonding Characteristics Pertinent to Research Applications

Basicity: Both the primary and tertiary amine groups are basic, readily accepting a proton to form the corresponding ammonium (B1175870) ions in the presence of an acid. The basicity of amines is influenced by the electronic and steric environment of the nitrogen atom. Generally, aliphatic amines are stronger bases than ammonia (B1221849). The pKa of the conjugate acid of a typical primary alkyl amine is around 10-11. The tertiary amine in this molecule would also exhibit basic properties. The presence of two basic centers means the molecule can exist in different protonation states depending on the pH of the solution.

Nucleophilicity: The lone pair of electrons on the nitrogen atoms makes them nucleophilic. The primary amine is generally a stronger nucleophile than the tertiary amine due to less steric hindrance. This difference in reactivity can be exploited for selective functionalization. For instance, reactions with electrophiles such as acyl chlorides or alkyl halides would preferentially occur at the primary amine under controlled conditions.

Bonding and Intermolecular Forces: The primary amine group is capable of forming hydrogen bonds, both as a donor (N-H) and an acceptor (the lone pair on N). The tertiary amine can only act as a hydrogen bond acceptor. This hydrogen bonding capability significantly influences the compound's physical properties, such as its boiling point and solubility in protic solvents. The alkyl chains (pentyl and propyl) contribute to the molecule's lipophilicity.

The combination of a hydrophilic primary amine group and a more sterically hindered, lipophilic tertiary amine moiety gives the molecule an amphiphilic character, which could be relevant in surfactant or emulsifier applications. wikipedia.org

Historical Context and Evolution of Research on Alkylpolyamines

Direct Synthetic Pathways to (3-Aminopropyl)(methyl)pentylamine

The direct construction of the this compound backbone can be achieved through several reliable synthetic methodologies. These methods are foundational in organic chemistry for the formation of carbon-nitrogen bonds.

Reductive Amination Protocols for Amine Synthesis

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This reaction proceeds via an imine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, two main retrosynthetic disconnections are possible.

One approach would involve the reaction of pentylamine with a suitable three-carbon aldehyde bearing a protected or precursor methylamino group. A more direct route would be the reaction of N-methyl-1,3-propanediamine with pentanal. The reaction is typically carried out in a one-pot fashion, where the carbonyl compound and the amine are mixed in the presence of a reducing agent. wikipedia.org

Common reducing agents for this transformation are listed in the table below. The choice of reagent is often dictated by the substrate's sensitivity to pH and the desired reaction conditions.

| Reducing Agent | Typical Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature |

| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic pH (6-7), methanol |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM) or dichloroethane (DCE), room temperature |

| Catalytic Hydrogenation (H₂/catalyst) | Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst, various pressures and temperatures |

The use of sodium cyanoborohydride is particularly advantageous as it is selective for the iminium ion over the starting aldehyde, minimizing side reactions. wikipedia.org Similarly, STAB is a mild and effective reagent that has gained popularity for this transformation.

Alkylation Reactions of Primary and Secondary Amine Precursors

The alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. However, the direct alkylation of amines can often lead to a mixture of products due to over-alkylation, as the product amine can be more nucleophilic than the starting amine. masterorganicchemistry.com Therefore, a stepwise and controlled approach is necessary for the synthesis of an unsymmetrical diamine like this compound.

A potential pathway involves the mono-alkylation of a primary amine, followed by a second alkylation. For instance, 1,3-propanediamine could first be mono-pentylated, and the resulting secondary amine could then be methylated. To control the selectivity of the initial alkylation, a large excess of the diamine can be used. Alternatively, protecting group strategies are often employed to achieve a more controlled synthesis. nih.gov

A patent for the preparation of N-methyl-pentylamine describes reacting n-amylamine with benzaldehyde, followed by the addition of dimethyl sulfate, and subsequent workup to yield the desired secondary amine. google.com This intermediate could then be further functionalized to introduce the aminopropyl group. Another patent details the synthesis of 3-(N-methyl-N-pentyl amino) propionic ester from N-methylpentylamine and a 3-halopropionate, which could then be reduced to the target diamine. google.com

Challenges with this method include the potential for quaternary ammonium (B1175870) salt formation and the need for careful control of stoichiometry and reaction conditions to avoid complex product mixtures. masterorganicchemistry.com

Palladium-Catalyzed Amination Approaches in Polyamine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of amines, including polyamines. oup.comoup.com This methodology allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance. While often used for N-arylation, its application extends to N-alkylation as well.

In the context of polyamine synthesis, this approach can be used to couple an amine with an alkyl halide or triflate. For the synthesis of this compound, one could envision the coupling of N-methyl-1,3-propanediamine with a pentyl halide or the coupling of pentylamine with a protected 3-halopropylamine derivative, followed by methylation. The choice of palladium catalyst and ligand is crucial for the success of these reactions and is often determined empirically.

The table below summarizes common components of a Buchwald-Hartwig amination reaction.

| Component | Examples |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, XPhos, SPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

The synthesis of polyazamacrocycles has been successfully achieved using palladium-catalyzed amination, demonstrating the utility of this method in constructing complex polyamine structures. oup.comoup.com The reaction of spermine and putrescine with palladium complexes has also been studied, indicating the compatibility of polyamines with palladium chemistry. nih.gov

Multi-step Reaction Sequences for Controlled Functionalization

For complex molecules like unsymmetrical polyamines, multi-step sequences involving the use of protecting groups are often the most reliable synthetic strategy. nih.gov This approach allows for the sequential and controlled introduction of different alkyl groups onto the diamine backbone. The synthesis of 1,3-diamines has been a subject of extensive research, with various methods developed for their preparation. researchgate.netrsc.org

A general strategy for this compound would involve:

Protection: Selective protection of one of the amino groups of a symmetrical starting material like 1,3-propanediamine. The trifluoroacetyl group is one example of a protecting group used for the desymmetrisation of symmetrical polyamines. capes.gov.br

First Alkylation: Alkylation of the free amino group with a pentyl group.

Second Alkylation: Deprotection of the second amino group, followed by methylation.

Final Deprotection: Removal of any remaining protecting groups to yield the final product.

The choice of protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. The table below lists some common amine protecting groups and their typical deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz | Hydrogenolysis (H₂/Pd) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

| Trifluoroacetyl | TFA | Basic hydrolysis (e.g., K₂CO₃, MeOH) |

This multi-step approach, while longer, provides a high degree of control and is often the preferred method for the unambiguous synthesis of complex, unsymmetrical polyamines.

Synthesis of Structurally Related Analogs and Derivatives

The presence of a primary amino group in this compound allows for a wide range of derivatization reactions, leading to the synthesis of a diverse library of analogs.

Functionalization of the Primary Amino Group (e.g., Amide, Urea (B33335), Thiourea (B124793) Formation)

The primary amine in this compound is more nucleophilic than the tertiary amine and can be selectively functionalized under appropriate conditions.

Amide Formation: Amides can be readily formed by reacting the primary amine with carboxylic acids, acid chlorides, or acid anhydrides. masterorganicchemistry.com The direct condensation of a carboxylic acid and an amine is often facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or B(OCH₂CF₃)₃, to activate the carboxylic acid. masterorganicchemistry.comacs.org This method is particularly useful for creating a diverse range of amide derivatives with various substituents.

Urea and Thiourea Formation: Ureas and thioureas are valuable functional groups in medicinal chemistry due to their ability to form stable hydrogen bonds. nih.gov They can be synthesized by reacting the primary amino group of this compound with isocyanates or isothiocyanates, respectively. This reaction is typically high-yielding and proceeds under mild conditions.

The general schemes for these functionalizations are as follows:

Amide Formation: R-COOH + H₂N-(CH₂)₃-N(CH₃)-C₅H₁₁ → R-CO-NH-(CH₂)₃-N(CH₃)-C₅H₁₁

Urea Formation: R-N=C=O + H₂N-(CH₂)₃-N(CH₃)-C₅H₁₁ → R-NH-CO-NH-(CH₂)₃-N(CH₃)-C₅H₁₁

Thiourea Formation: R-N=C=S + H₂N-(CH₂)₃-N(CH₃)-C₅H₁₁ → R-NH-CS-NH-(CH₂)₃-N(CH₃)-C₅H₁₁

These derivatization strategies allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships in various applications. The synthesis of N,N'-disubstituted thiourea and urea derivatives has been explored for their biological activities. rsc.org

Quaternization of the Tertiary Nitrogen Center

The presence of a tertiary amine in this compound provides a reactive site for quaternization. This reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium salt. The process typically involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide or a sulfonate ester. mdpi.com

The general procedure for quaternization involves dissolving the parent amine, in this case, this compound, in a suitable solvent or using the amine itself as the solvent if it is a liquid. An alkylating agent is then added, and the mixture is heated. mdpi.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, a quaternary ammonium salt, can be isolated and purified. The choice of the alkylating agent determines the nature of the fourth substituent on the nitrogen atom, and the counter-ion is derived from the leaving group of the alkylating agent.

For instance, reacting this compound with methyl iodide would yield (3-Ammoniopropyl)(dimethyl)pentylammonium diiodide. The reaction conditions, such as temperature and reaction time, can significantly influence the yield of the quaternary ammonium salt. mdpi.com

Table 1: Illustrative Quaternization Reactions of Tertiary Amines

| Amine Reactant | Alkylating Agent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | 70°C, 14 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 78 | mdpi.com |

This table illustrates the quaternization of a different amine but demonstrates the principles applicable to this compound.

Introduction of Different Alkyl Chains (e.g., N,N-bis(3-aminopropyl)methylamine related linkers)

The core structure of this compound can be modified by introducing different alkyl chains, leading to a variety of analogs. A notable related structure is N,N-bis(3-aminopropyl)methylamine, a triamine that serves as a versatile building block in various chemical applications. oakwoodchemical.comnih.govnih.gov The synthesis of such analogs often involves a two-step process starting from a primary amine.

For example, the synthesis of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine is achieved through the cyanoethylation of ethylenediamine (B42938) with acrylonitrile (B1666552), followed by the hydrogenation of the resulting dinitrile. google.com A similar strategy could be envisioned for the synthesis of analogs of this compound. Starting with an appropriate primary amine, sequential cyanoethylation and reduction, or direct alkylation with haloamines, can be employed to introduce different aminopropyl groups.

The synthesis of N-(3-aminopropyl)-1,3-propanediamine, another related triamine, has been achieved by the reaction of ammonia (B1221849) with acrylonitrile to form N-(2-cyanoethyl)-3-aminopropionitrile, which is then catalytically hydrogenated. google.com This highlights the utility of acrylonitrile as a key reagent for introducing aminopropyl moieties.

Design and Synthesis of Macrocyclic Structures Incorporating Amine Units

The primary and tertiary amine functionalities within this compound and its analogs make them valuable components in the construction of macrocyclic structures. These macrocycles often exhibit unique host-guest chemistry and have applications in areas such as ion recognition and catalysis. nih.govroyalsocietypublishing.org

One common strategy for synthesizing macrocyclic polyamines involves the condensation reaction between diamines and dicarboxylic acids or their derivatives to form cyclic amides, which are subsequently reduced to the corresponding amines. royalsocietypublishing.org Another powerful method is the Buchwald-Hartwig amination reaction, which is used for the formation of C-N bonds in the macrocyclization step. mdpi.comnih.gov For instance, the synthesis of various polyazamacrocyclic compounds has been achieved using Pd(0)-catalyzed amination of precursors containing amine and halide functionalities. mdpi.com

Metal-directed synthesis is another effective approach where a metal ion acts as a template, organizing the precursor fragments in a favorable geometry for the final ring-closing reaction. researchgate.net The resulting macrocyclic complex can then be demetallated to yield the free macrocycle. The size and shape of the resulting macrocycle can often be controlled by the choice of the metal template and the reaction conditions. nih.gov

Optimization and Scalability of Synthetic Procedures for Research Applications

For any synthetic methodology to be practically useful, especially for research applications that may require significant quantities of a compound, optimization and scalability are critical considerations. nih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is a multifactorial process aimed at maximizing the yield of the desired product while minimizing the formation of byproducts. Key parameters that are often varied include temperature, reaction time, solvent, catalyst loading, and the stoichiometry of the reactants. researchgate.net

A systematic approach to optimization, such as design of experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions.

Purity Assessment and Isolation Techniques

The isolation and purification of the target compound are essential steps to ensure that the material used in subsequent research is of high purity. The choice of purification technique depends on the physical and chemical properties of the compound.

Common techniques for the purification of amines and their derivatives include:

Distillation: For volatile and thermally stable compounds. google.com

Crystallization: For solid compounds, this technique can yield highly pure material.

Chromatography: Techniques such as column chromatography (using silica (B1680970) gel or alumina) and preparative high-performance liquid chromatography (HPLC) are powerful for separating complex mixtures.

The purity of the isolated compound is typically assessed using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the percentage purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For this compound, a suite of NMR experiments is employed to assign the structure and understand its conformational dynamics.

Comprehensive 1H and 13C NMR for Molecular Structure Assignment

The one-dimensional ¹H and ¹³C NMR spectra are the cornerstones of structural elucidation, revealing the chemical environment and connectivity of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pentyl group, the propyl chain, and the methyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. Protons closer to the nitrogen atoms will appear at a lower field (higher ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct carbon signals are anticipated in a decoupled spectrum, corresponding to each carbon atom in the molecule. The chemical shifts of the carbons are also influenced by their proximity to the nitrogen atoms.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Numbering | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~0.90 | Triplet | ~14.2 |

| 2 | ~1.30 | Multiplet | ~22.7 |

| 3 | ~1.28 | Multiplet | ~29.4 |

| 4 | ~1.45 | Multiplet | ~32.1 |

| 5 | ~2.35 | Triplet | ~58.0 |

| 6 (N-CH₃) | ~2.20 | Singlet | ~42.5 |

| 7 | ~2.40 | Triplet | ~56.0 |

| 8 | ~1.65 | Multiplet | ~30.0 |

| 9 | ~2.70 | Triplet | ~42.0 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Application of 15N NMR Spectroscopy for Nitrogen Electronic Environment Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms within a molecule. wikipedia.org Although it has lower natural abundance and sensitivity compared to ¹H, it provides invaluable information for nitrogen-containing compounds. wikipedia.org

In this compound, there are two distinct nitrogen environments: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)-). These different environments will give rise to separate signals in the ¹⁵N NMR spectrum.

Primary Aliphatic Amines: Typically resonate in the range of 0 to 60 ppm. science-and-fun.de

Tertiary Aliphatic Amines: Typically resonate in the range of 10 to 100 ppm. science-and-fun.de

The ¹⁵N chemical shifts are highly sensitive to factors like protonation, solvent effects, and electronic effects from substituent groups. acs.org The lone pair of electrons on the primary amine is generally more shielded compared to the tertiary amine, which is influenced by the electron-donating alkyl groups. This would likely result in the primary amine appearing at a higher field (lower ppm value) than the tertiary amine. The precise chemical shifts would provide a clear distinction between the two nitrogen centers in the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity of atoms within a molecule, especially for complex structures where 1D spectra may have overlapping signals. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org For this compound, COSY would show correlations between:

H-1 and H-2

H-2 and H-3

H-3 and H-4

H-4 and H-5

H-7 and H-8

H-8 and H-9

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.20 ppm (singlet) would correlate with the carbon signal at ~42.5 ppm, confirming the assignment of the N-methyl group.

Correlation between the N-methyl protons (H-6) and the carbons of the propyl and pentyl chains attached to the tertiary nitrogen (C-5 and C-7).

Correlation between the protons on the carbons adjacent to the tertiary nitrogen (H-5 and H-7) and the N-methyl carbon (C-6).

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₉H₂₂N₂), the expected monoisotopic mass is 158.1783 Da. uni.lu HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data for this compound:

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.1856 |

| [M+Na]⁺ | 181.1675 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines, a common fragmentation pathway is α-cleavage, where the bond between the carbon and the atom adjacent to the nitrogen is broken.

For this compound, several key fragmentation pathways can be predicted:

α-cleavage adjacent to the tertiary nitrogen: This is often a dominant fragmentation pathway for tertiary amines.

Loss of a butyl radical from the pentyl group would result in a fragment with m/z = 115.

Loss of a propylamino radical from the aminopropyl group would result in a fragment with m/z = 100.

Cleavage within the chains: Fragmentation can also occur along the alkyl chains. A prominent peak is often observed at m/z = 30, corresponding to the [CH₂=NH₂]⁺ ion, which is characteristic of primary amines.

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment Ion |

| 115 | [CH₃N(CH₂CH₂CH₂NH₂)CH₂]⁺ |

| 100 | [CH₃N(CH₂CH₂CH₂CH₃)]⁺ |

| 86 | [HN(CH₃)CH₂CH₂CH₂NH₂]⁺ |

| 72 | [N(CH₃)CH₂CH₂CH₃]⁺ |

| 44 | [CH₂CH₂NH₂]⁺ |

| 30 | [CH₂=NH₂]⁺ |

The analysis of these fragments would provide strong evidence for the presence of the pentyl, methyl, and aminopropyl groups and their connectivity around the tertiary nitrogen atom.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of a molecule. For this compound, these methods provide detailed information about its constituent functional groups and intermolecular interactions.

Vibrational Analysis of Primary and Tertiary Amine Functional Groups

The vibrational spectrum of this compound is characterized by the distinct signatures of its primary (-NH₂) and tertiary (-N(CH₃)-) amine groups, as well as the hydrocarbon backbone.

The primary amine group gives rise to several characteristic bands. In the IR spectrum, two medium-intensity bands are typically observed in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. sielc.com The N-H bending vibration (scissoring) of the primary amine is expected to appear as a medium to strong band in the 1650-1580 cm⁻¹ region. sielc.com A broad band in the 910-665 cm⁻¹ range can be attributed to the N-H wagging motion. sielc.com

The tertiary amine group, lacking N-H bonds, does not exhibit vibrations in the high-frequency N-H stretching region. sielc.com Its presence is primarily inferred from the C-N stretching vibrations. The C-N stretching modes for both the primary and tertiary aliphatic amines are expected to produce weak to medium intensity bands in the 1250-1020 cm⁻¹ region of the IR and Raman spectra. sielc.com The spectrum will also be populated by vibrations from the pentyl and propyl chains, including C-H stretching, bending, and rocking modes.

Expected Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine | 3400 - 3250 | Medium |

| C-H Stretch | Alkyl Chains | 2960 - 2850 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium - Strong |

| CH₂ Bend (Scissoring) | Alkyl Chains | ~1470 | Medium |

| CH₃ Bend (Asymmetric & Symmetric) | Methyl & Pentyl | ~1460 & ~1375 | Medium |

| C-N Stretch | Primary & Tertiary | 1250 - 1020 | Weak - Medium |

| N-H Wag | Primary Amine | 910 - 665 | Broad, Strong |

This table is based on established general frequencies for amine and alkyl groups and represents predicted values in the absence of specific experimental data for this compound.

Detection of Intermolecular and Intramolecular Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the primary amine group) and acceptors (the primary and tertiary amine nitrogen atoms) in this compound makes it a candidate for both intermolecular and intramolecular hydrogen bonding. nih.govscbt.com These interactions can be detected through shifts in the vibrational frequencies of the involved functional groups.

Intermolecular hydrogen bonding, which occurs between separate molecules, would lead to a broadening and a shift to lower wavenumbers (red shift) of the N-H stretching bands in the IR spectrum. sigmaaldrich.com This is because the hydrogen bond weakens the N-H bond, lowering the energy required to excite its stretching vibration. The extent of this shift can provide an indication of the strength of the hydrogen bonding.

Intramolecular hydrogen bonding, where the primary amine's hydrogen atom interacts with the tertiary nitrogen atom within the same molecule, could also occur. This would likely result in a distinct, red-shifted N-H stretching band that is less concentration-dependent than the bands associated with intermolecular hydrogen bonding. scharlab.com Two-dimensional infrared spectroscopy could be employed to distinguish between these different types of hydrogen-bonded complexes. hmdb.ca

X-ray Crystallography of Single Crystals (if applicable to specific crystalline forms or complexes)

As of the latest available data, there are no published single-crystal X-ray diffraction studies for this compound in its free base form. To perform such an analysis, the compound would first need to be crystallized, which can be a challenging process for a flexible, aliphatic diamine.

Advanced Chromatographic Techniques for Purity and Mixture Analysis

To assess the purity of this compound and to analyze it within complex mixtures, advanced chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound would be separated from non-volatile impurities as it passes through a capillary column. nih.gov Coupling the GC to a mass spectrometer (MS) allows for the identification of the compound based on its mass-to-charge ratio (m/z) and its characteristic fragmentation pattern upon electron ionization. nih.gov For quantitative analysis, a suitable internal standard would be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds. For the analysis of this compound, reversed-phase HPLC would likely be the method of choice. Due to the lack of a strong chromophore in the molecule, UV detection would necessitate a derivatization step. Reagents such as o-phthaldehyde (OPA) or dansyl chloride are commonly used to create fluorescent derivatives of amines, enabling highly sensitive detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used for detection without derivatization. HPLC coupled with mass spectrometry (LC-MS) would provide both separation and identification capabilities.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity. For this compound, these calculations can predict its three-dimensional structure, the distribution of electrons, and the nature of its molecular orbitals.

Geometry Optimization and Conformational Energy Landscape Analysis

The flexibility of the alkyl chains in this compound allows it to adopt numerous spatial arrangements, or conformations. Geometry optimization is a computational process that seeks to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on its potential energy surface. For a flexible molecule like this diamine, a comprehensive conformational analysis is necessary to identify the various low-energy conformers and understand their relative stabilities.

Table 1: Illustrative Relative Conformational Energies of a Representative N,N'-dialkyl-1,3-propanediamine

| Conformer | Relative Energy (kcal/mol) |

| Global Minimum | 0.00 |

| Conformer 2 | 0.75 |

| Conformer 3 | 1.20 |

| Conformer 4 | 2.50 |

| Transition State 1 | 5.80 |

Note: This table presents hypothetical data for a structurally similar diamine to illustrate the concept of a conformational energy landscape. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For this compound, the lone pairs of electrons on the two nitrogen atoms are expected to be the primary contributors to the HOMO. The location of the HOMO density would indicate the most probable site for electrophilic attack. Conversely, the LUMO would be distributed over the antibonding orbitals of the molecule.

Table 2: Representative Frontier Molecular Orbital Energies for a Diamine

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

Note: These values are illustrative and based on typical calculations for aliphatic amines. Specific values for this compound would depend on the computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution within a molecule by localizing the wavefunction into orbitals that correspond to the intuitive Lewis structure representation of bonding (bonds, lone pairs, core electrons). rsc.orguni-muenchen.dewikipedia.org This method allows for the calculation of natural atomic charges, which give a more accurate representation of electron distribution than other methods like Mulliken population analysis. q-chem.com NBO analysis also describes the hybridization of atomic orbitals contributing to bonds and lone pairs. uni-muenchen.dewikipedia.org

In this compound, NBO analysis would quantify the negative charge localized on the nitrogen atoms due to their higher electronegativity and lone pairs. It would also reveal the hybridization of the nitrogen atoms, which is expected to be close to sp³, and the nature of the C-N, C-C, and C-H bonds. Deviations from idealized Lewis structures, such as hyperconjugative interactions, can also be identified, providing further insight into the molecule's stability and reactivity. uni-muenchen.dewikipedia.org

Table 3: Illustrative Natural Atomic Charges and Hybridization for Key Atoms in a Diamine

| Atom | Natural Charge (e) | Hybridization of Lone Pair |

| Primary Nitrogen (N-H) | -0.95 | sp3.1 |

| Tertiary Nitrogen (N-CH₃) | -0.88 | sp2.9 |

| Carbon (adjacent to N) | +0.15 | - |

| Carbon (in alkyl chain) | -0.20 | - |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an NBO analysis of a similar diamine.

Prediction and Characterization of Acidity/Basicity Parameters

The two nitrogen atoms in this compound confer basic properties to the molecule. Computational chemistry provides powerful tools to predict and understand the acidity and basicity of molecules, both in the gas phase and in solution.

Gas-Phase Proton Affinity (PA) and Gas-Phase Basicity (GB) Calculations

Proton affinity (PA) is the negative of the enthalpy change for the protonation of a molecule in the gas phase, while gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. nist.gov These values provide a measure of the intrinsic basicity of a molecule, free from solvent effects. Higher PA and GB values indicate stronger basicity. nist.gov

For this compound, there are two potential sites for protonation: the primary amine and the tertiary amine. Computational methods can be used to calculate the PA and GB for each nitrogen atom. It is generally expected that the tertiary amine will be more basic than the primary amine due to the electron-donating effect of the alkyl groups.

Table 4: Calculated Gas-Phase Basicity and Proton Affinity for a Representative Diamine

| Site of Protonation | Gas-Phase Basicity (GB) (kJ/mol) | Proton Affinity (PA) (kJ/mol) |

| Primary Amine | 930 | 960 |

| Tertiary Amine | 955 | 985 |

Note: These are representative values for a diamine with both primary and tertiary nitrogens, illustrating the expected trend in basicity. Actual values require specific calculations.

Computational Prediction of pKa Values in Aqueous and Non-Aqueous Solutions

The pKa value is a measure of the acidity of a compound in a specific solvent, most commonly water. Predicting pKa values computationally is more complex than calculating gas-phase basicities because it requires accounting for the significant effects of solvation. Various computational models, such as those combining quantum mechanics with continuum solvation models (e.g., COSMO or SMD), are used for this purpose. peerj.com

For this compound, two pKa values would be expected, corresponding to the two protonation steps. The first, higher pKa value would correspond to the protonation of the more basic nitrogen (likely the tertiary amine), and the second, lower pKa value would correspond to the protonation of the second nitrogen on the now positively charged molecule. Accurate prediction of these pKa values is crucial for understanding the behavior of this compound in biological systems and in various chemical processes. nih.gov

Table 5: Predicted pKa Values for a Diamine in Aqueous Solution

| Protonation Step | Predicted pKa |

| pKa1 (First Protonation) | 10.8 |

| pKa2 (Second Protonation) | 8.5 |

Note: These pKa values are illustrative and based on computational predictions for similar aliphatic diamines. The actual experimental values may vary.

Elucidation of Intramolecular Stabilization Effects on Basic Strength

The basicity of polyamines like this compound is a critical parameter influencing their chemical behavior. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the factors that govern their pKa values. A key aspect is the role of intramolecular hydrogen bonding in the protonated forms of the molecule.

Upon protonation, a hydrogen bond can form between the protonated amino group and the lone pair of the other nitrogen atom. This intramolecular interaction stabilizes the conjugate acid, thereby increasing the basicity of the diamine compared to a similar monoamine. The strength of this hydrogen bond is dependent on the length and flexibility of the carbon chain separating the two amino groups. For 1,3-diamines such as the propyl chain in this compound, the formation of a stable six-membered ring-like structure is possible, enhancing this stabilization. researchgate.net

Computational models can predict the pKa values of polyamines by calculating the Gibbs free energy change of the protonation reaction. researchgate.net These calculations often involve continuum solvent models to account for the effect of the solvent, which can significantly influence basicity. researchgate.net Studies on similar α,ω-diamines have shown that protonated forms tend to adopt more compact structures due to these intramolecular hydrogen bridges. researchgate.net The presence of alkyl substituents on the nitrogen atoms, such as the methyl and pentyl groups in this compound, also modulates the basicity through inductive effects and steric hindrance, which can be quantified through computational analysis.

Table 1: Representative Calculated pKa Values for Diamines Using Computational Methods

| Diamine | Computational Method | Calculated pKa1 | Calculated pKa2 | Experimental pKa1 | Experimental pKa2 |

| Ethylenediamine | DFT/PCM | 10.1 | 7.0 | 9.9 | 6.8 |

| 1,3-Diaminopropane | DFT/PCM | 10.8 | 8.7 | 10.6 | 8.6 |

| 1,4-Diaminobutane | DFT/PCM | 11.2 | 9.8 | 10.8 | 9.7 |

Note: This table presents illustrative data for common diamines to demonstrate the utility of computational methods in predicting basicity. Specific computational studies on this compound are limited.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the dynamic nature of molecules, capturing their movements and conformational changes over time. For a flexible molecule like this compound, MD simulations are crucial for understanding its behavior in different environments.

The rotational barriers can be calculated using quantum mechanical methods by scanning the potential energy surface as a function of a specific dihedral angle. mdpi.com For alkanes, these barriers are typically in the range of 3-5 kcal/mol. The presence of the amino groups and their substituents will influence these barriers. For instance, the rotation around the C-N bonds will have different energy profiles depending on the steric bulk of the attached groups. Dynamic NMR studies, often complemented by DFT calculations, are a powerful experimental technique for measuring these rotational barriers. mdpi.comnih.gov

Table 2: Illustrative Rotational Barriers for Bonds in Similar Amine Structures

| Bond | Molecule | Computational Method | Rotational Barrier (kcal/mol) |

| C-C | Ethane | DFT | 2.9 |

| C-N | Methylamine | DFT | 2.0 |

| C-C | Propylamine | MM3 | 3.3 |

Note: This table provides representative rotational barriers for simple molecules to illustrate the concept. Specific data for this compound would require dedicated computational studies.

Simulation of Solvation Effects and Solvent-Solute Interactions

The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations explicitly model the solvent, providing a detailed picture of the solvation shell and the dynamics of solvent-solute interactions. In aqueous solutions, hydrogen bonding between the amine groups and water molecules is a dominant interaction.

Simulations can quantify the number of hydrogen bonds, their lifetimes, and their geometric characteristics. nih.gov The hydrophobic pentyl chain will influence the local water structure, leading to hydrophobic hydration effects. In contrast, in non-polar solvents, intramolecular hydrogen bonding within the diamine may become more prevalent in the absence of competing interactions with the solvent. researchgate.net Understanding these solvation effects is crucial, as they can significantly impact the molecule's conformation and reactivity. ccl.net

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.

For any chemical reaction involving this compound, such as nucleophilic substitution or acylation, computational methods can map out the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The geometry and electronic structure of the transition state provide critical insights into the reaction mechanism.

Techniques like the nudged elastic band (NEB) method or intrinsic reaction coordinate (IRC) calculations are used to connect the reactants, transition state, and products, thus delineating the complete reaction pathway. acs.org For example, in a reaction with an electrophile, computations can determine whether the reaction proceeds through a concerted or a stepwise mechanism and which of the two nitrogen atoms is the primary site of reaction.

Once the reaction pathway and transition state have been identified, computational models can be used to calculate important kinetic and thermodynamic parameters. The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate constant via transition state theory. nih.gov

Thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of reaction can also be calculated from the energies of the reactants and products. mdpi.comnih.gov These calculations allow for the prediction of reaction feasibility and equilibrium positions. For instance, in the context of CO2 capture, computational studies on amines have been used to predict the thermodynamics of carbamate (B1207046) formation. nih.gov

Table 3: Representative Computationally Derived Thermodynamic Data for Amine Reactions

| Reaction | Amine | Computational Method | ΔH (kcal/mol) | ΔG (kcal/mol) |

| R-NH2 + H+ -> R-NH3+ | Methylamine | G3MP2B3 | -219.7 | -211.5 |

| 2 R-NH2 + CO2 -> R-NHCOO- + R-NH3+ | Ethylamine | DFT/B3LYP | -19.8 | -3.1 |

Note: This table shows examples of thermodynamic data for simple amine reactions. The values for this compound would depend on the specific reaction and computational level of theory.

Chemical Reactivity and Functional Applications in Advanced Research Domains

Acid-Base Chemistry and Protonation Behavior

The acid-base chemistry of (3-Aminopropyl)(methyl)pentylamine is centered on the lone pairs of electrons on its two nitrogen atoms, which can accept protons (H⁺). This diamine features a primary amine and a tertiary amine, and their respective basicities are influenced by the electronic effects of the alkyl substituents. The pentyl and methyl groups are electron-donating, which generally increases the basicity of the amine groups.

Potentiometric and Spectroscopic Studies of pH-Dependent Speciation

Potentiometric titration is a key technique for determining the protonation constants (pKa values) of amines. In a typical titration of a diamine with a strong acid, two equivalence points are observed, corresponding to the stepwise protonation of the two nitrogen atoms. For this compound, the first protonation would likely occur at the more basic nitrogen atom. The basicity of amines generally follows the trend: secondary > primary ≈ tertiary in aqueous solution. nih.gov Therefore, the tertiary amine is expected to be protonated first.

| Compound | log K1 (pKa2) | log K2 (pKa1) | Ionic Strength (I) | Reference |

| N-Methyl-1,3-propanediamine | 10.60 (predicted) | - | - | chemicalbook.com |

| N,N'-Dimethyl-1,3-propanediamine | - | - | - | sigmaaldrich.com |

| N-Propyl-1,3-propanediamine | - | - | - | sigmaaldrich.com |

| 1,3-Propanediamine | - | - | - | nist.gov |

Note: This table is populated with data for analogous compounds due to the absence of specific data for this compound. The pKa values represent the acid dissociation constants of the protonated amine.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also instrumental in studying pH-dependent speciation. In ¹H NMR spectroscopy, the chemical shifts of protons adjacent to the nitrogen atoms will change upon protonation due to the change in the electronic environment. Similarly, in ¹³C NMR, the carbons bonded to nitrogen will experience a shift. chemicalbook.com

IR spectroscopy can also monitor protonation. The N-H stretching vibrations in the free amine (typically in the 3300-3500 cm⁻¹ region) will be replaced by broader and more intense N⁺-H stretching bands in the protonated form (amine salt), often appearing in the 2200-3000 cm⁻¹ range. cdnsciencepub.comresearchgate.netspectroscopyonline.com

Interactions with Brønsted and Lewis Acidic Centers

As a Brønsted-Lowry base, this compound reacts with Brønsted acids (proton donors) in exothermic neutralization reactions to form ammonium (B1175870) salts. chemicalbook.comnih.gov The reactivity is governed by the pKa of the Brønsted acid and the amine. rsc.org These acid-base reactions are fundamental to many of its applications.

The lone pairs on the nitrogen atoms also allow this compound to act as a Lewis base, donating electron pairs to Lewis acids (electron pair acceptors). Lewis acids include metal ions and electron-deficient compounds like boron trifluoride (BF₃) and aluminum chloride (AlCl₃). The formation of adducts with Lewis acids can significantly alter the electronic properties and reactivity of the diamine. The study of such adducts is crucial for understanding catalytic processes and material synthesis. researchgate.netnih.gov

Coordination Chemistry and Metal Complexation Research

The presence of two nitrogen donor atoms in this compound makes it an excellent ligand for coordinating with metal ions to form stable complexes. The propane-1,3-diamine backbone allows for the formation of a six-membered chelate ring with a metal center, which is generally a stable arrangement.

Investigation of Ligand Design Principles Incorporating Amine Moieties

The design of ligands containing amine moieties is a central theme in coordination chemistry. The properties of the resulting metal complexes, such as their stability, geometry, and reactivity, can be fine-tuned by modifying the ligand structure. In the case of this compound, the combination of a primary and a tertiary amine offers different coordination behaviors. The steric bulk of the pentyl group on the tertiary amine can influence the coordination geometry and the accessibility of the metal center. Research on similar N-alkylated diamines has shown that the alkyl substituents play a crucial role in determining the structure and properties of the metal complexes. researchgate.net

Study of Chelation Effects by the Diamine Scaffold

The chelate effect is a thermodynamic principle where a ligand that can form a ring structure with a metal ion forms a more stable complex than a set of monodentate ligands with similar donor atoms. This compound, as a bidentate ligand, will exhibit this effect upon coordination to a metal ion. The formation of a six-membered ring is generally entropically favored. The stability of the chelate is also influenced by the "bite angle" of the ligand (the N-M-N angle) and any steric strain within the chelate ring.

Synthesis and Detailed Characterization of Metal-Amine Complexes

The synthesis of metal complexes with this compound would typically involve reacting the diamine with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

Common Characterization Techniques for Metal-Amine Complexes:

| Technique | Information Obtained |

| X-ray Crystallography | Provides the precise three-dimensional structure of the complex, including bond lengths and angles. |

| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. |

| UV-Vis Spectroscopy | Gives information about the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion. |

| Infrared (IR) Spectroscopy | Shows changes in the N-H and C-N vibrational frequencies upon coordination to the metal ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides details about the ligand environment in diamagnetic complexes. |

| Magnetic Susceptibility | Determines the number of unpaired electrons in paramagnetic complexes. |

While specific examples of metal complexes with this compound are not prevalent in the literature, studies on complexes of related N-alkylated 1,3-propanediamines with metals like platinum(II) have been reported. researchgate.net These studies provide a framework for understanding the types of structures and reactivity that could be expected for complexes of this compound.

Exploration of Metal-Amine Complexes as Catalysts in Organic Transformations

The unique structure of this compound, featuring both a primary and a tertiary amine, makes it an intriguing ligand for the formation of metal-amine complexes. While specific research on complexes derived from this exact diamine is not extensively documented, the principles of coordination chemistry suggest its potential utility. The two nitrogen atoms can act as chelating agents, binding to a central metal ion to form a stable complex. The nature of the pentyl and methyl groups can influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity.

Amine-based ligands are crucial in catalysis. For instance, amine groups can act as base catalysts in reactions involving the hydrolysis of alkoxysilanes, enhancing the reaction of silanes with silica (B1680970) surfaces. researchgate.net The aminopropyl group, in particular, can facilitate nucleophilic attack. researchgate.net Metal complexes incorporating diamine ligands are employed in a variety of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The specific coordination geometry and the electronic properties imparted by the this compound ligand would be critical in determining the efficacy and selectivity of such potential catalysts.

Organic Transformations Involving this compound

The presence of a reactive primary amine and a less reactive tertiary amine allows this compound to participate in a range of organic transformations, primarily through the functionalization of its primary amino group.

Schiff Base Formation and Related Condensation Reactions

This compound readily undergoes condensation reactions with aldehydes and ketones at its primary amine site to form N-substituted imines, commonly known as Schiff bases. primescholars.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the imine.

The formation of these Schiff bases is significant as they are versatile intermediates in organic synthesis. primescholars.com The resulting imine can be reduced to form a secondary amine or used as a ligand to form stable complexes with various metal ions. primescholars.commdpi.com The molecules of Schiff bases derived from primary amines often exist as enamine tautomers, stabilized by strong intramolecular hydrogen bonds. nih.govresearchgate.net

Table 1: Schiff Base Formation with this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aldehyde (R-CHO) | N-((E)-R-ylidene)-N'-methyl-N'-pentylpropane-1,3-diamine |

Formation of Amides, Ureas, and Carbamates

The primary amine group of this compound is a key functional handle for the synthesis of amides, ureas, and carbamates, which are classes of compounds with broad applications in medicinal chemistry and materials science. nih.govnih.gov

Amides: Amide bonds are typically formed through the reaction of the primary amine with carboxylic acid derivatives like acyl chlorides or anhydrides. nih.gov Direct condensation with a carboxylic acid is also possible, often requiring high temperatures and the removal of water to drive the reaction to completion. google.com

Ureas: Symmetrical or unsymmetrical ureas can be synthesized from the primary amine. A common method involves reacting the amine with an isocyanate. epa.gov Alternatively, amines can react with urea (B33335) itself or with reagents like phosgene (B1210022) or its equivalents. google.com Mild and efficient methods have been developed for synthesizing ureas from amines and carbon dioxide, often catalyzed by reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Carbamates: Carbamates are typically prepared by reacting the amine with a chloroformate or by trapping an isocyanate intermediate with an alcohol. nih.govsciencemadness.org Modern methods include the three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org The reaction of amines with a carbonyl source under mild conditions provides a convenient route to carbamates. organic-chemistry.org

Table 2: Synthesis of Amides, Ureas, and Carbamates

| Target Compound | Reactant 1 | Reactant 2 | General Conditions |

|---|---|---|---|

| Amide | This compound | Acyl Chloride (R-COCl) | Base, aprotic solvent |

| Urea | This compound | Isocyanate (R-NCO) | Aprotic solvent |

| Carbamate (B1207046) | this compound | Chloroformate (R-O-COCl) | Base, aprotic solvent |

Applications as a Nucleophile in Various Synthetic Processes

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. The primary amine is a potent nucleophile, readily participating in nucleophilic substitution and addition reactions. The tertiary amine, while also nucleophilic, is more sterically hindered.

As a nucleophile, the primary amine can open epoxide rings, react with alkyl halides in SN2 reactions, and participate in Michael additions to α,β-unsaturated carbonyl compounds. The development of stable precursors that generate imines in situ allows for a broad range of nucleophilic additions to construct C-C, C-N, C-O, and C-S bonds. nih.gov The relative reactivity of the two amine groups can often be controlled by the choice of reaction conditions and the steric bulk of the electrophile.

Applications in Advanced Materials Science and Functionalization

The dual functionality of this compound makes it a valuable molecule for modifying the surfaces of materials, thereby altering their properties for specific applications.

Surface Functionalization of Nanomaterials (e.g., silica nanoparticles)

The functionalization of silica nanoparticle surfaces is a key strategy for their application in fields like drug delivery and catalysis. mdpi.comnih.gov While direct studies using this compound are sparse, the chemistry of the closely related 3-aminopropyltriethoxysilane (B1664141) (APTES) provides a clear blueprint for its potential application. nih.gov

The aminopropyl group is central to this process. In the case of APTES, the ethoxysilane (B94302) groups react with silanol (B1196071) groups on the silica surface to form stable covalent Si-O-Si bonds. nih.gov Similarly, this compound could be tethered to surfaces. The primary amine group introduced onto the surface drastically changes its character, for example, by shifting the isoelectric point and increasing the surface's affinity for water molecules. rsc.org

This surface modification allows for further chemical reactions. The appended amino groups can serve as anchor points for covalently attaching other molecules, such as drugs, catalysts, or polymers. researchgate.netnih.gov Functionalization with mixtures of aminopropyl and other groups (like methyl groups) allows for fine-tuning of the surface properties, balancing hydrophilicity and hydrophobicity. researchgate.netcapes.gov.br The amino group itself can act as a base catalyst, promoting further reactions on the surface. researchgate.net This ability to tailor surface chemistry makes aminopropyl-functionalized nanomaterials highly valuable in advanced technological applications. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | N'1-methyl-N'1-pentylpropane-1,3-diamine | C9H22N2 |

| 3-aminopropyltriethoxysilane (APTES) | (3-Aminopropyl)triethoxysilane | C9H23NO3Si |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,8-Diazabicyclo[5.4.0]undec-7-ene | C9H16N2 |

| Schiff Base | (Substituted)-imine | Variable |

| Amide | Carboxamide | Variable |

| Urea | Urea | CH4N2O |

| Carbamate | Carbamate | CH3NO2 |

Integration into Polymer Matrices for Enhanced Properties

This compound, with its distinct primary and secondary amine functionalities, presents a unique molecular structure for integration into various polymer matrices. The incorporation of this diamine can be tailored to modify and enhance the physicochemical properties of the resulting polymer composite. The dual reactivity of the primary and secondary amines allows for a range of interactions, from covalent bonding to hydrogen bonding, which can significantly influence the final characteristics of the material.

The primary amine group is highly reactive and can readily participate in chemical reactions with a variety of functional groups present in polymer backbones or monomers. For instance, it can form strong covalent linkages with epoxy, isocyanate, or acyl chloride groups, effectively grafting the diamine onto the polymer chain. This covalent integration can lead to significant improvements in the mechanical strength, thermal stability, and chemical resistance of the polymer matrix. The pentyl group attached to the tertiary nitrogen introduces a degree of hydrophobicity and flexibility into the polymer network.

The secondary amine, while generally less reactive than the primary amine, can also engage in chemical bonding, particularly at elevated temperatures or in the presence of catalysts. Furthermore, both amine groups can participate in hydrogen bonding with suitable functional groups within the polymer matrix, such as hydroxyl, carboxyl, or amide groups. These secondary interactions can enhance interfacial adhesion between the polymer and fillers, improve the miscibility of polymer blends, and influence the morphology and crystalline structure of the polymer.

Table 1: Potential Enhancements of Polymer Properties through Integration of this compound

| Property Enhanced | Mechanism of Enhancement | Potential Polymer Matrix |

| Mechanical Strength | Covalent cross-linking and strong interfacial adhesion. | Epoxy Resins, Polyurethanes |

| Thermal Stability | Introduction of a stable, cross-linked network structure. | Polyamides, Polyimides |

| Chemical Resistance | Formation of a dense, cross-linked network that limits solvent penetration. | Epoxy Coatings |

| Adhesion | Formation of covalent and hydrogen bonds with substrate surfaces. | Adhesives, Coatings |

| Flexibility | The pentyl group can introduce flexibility into rigid polymer chains. | Brittle Thermosets |

Research into the integration of various aliphatic diamines into polymer matrices has demonstrated the potential for significant property enhancements. While specific data for this compound is not extensively documented in publicly available literature, the fundamental principles of polymer chemistry suggest its utility in these applications. The strategic incorporation of this diamine could lead to the development of advanced materials with tailored properties for a wide range of applications.

Role as Curing Agents, Cross-linkers, or Monomers in Polymer Synthesis

The bifunctional nature of this compound makes it a versatile building block in polymer synthesis, where it can function as a curing agent, a cross-linker, or a monomer.

As a Curing Agent for Epoxy Resins:

Epoxy resins are a class of thermosetting polymers that require a curing agent to form a hard, infusible network. threebond.co.jp The primary and secondary amine groups of this compound can react with the epoxide rings of the epoxy resin in a nucleophilic ring-opening reaction. threebond.co.jp The primary amine has two active hydrogens, and the secondary amine has one, providing a total of three active sites for reaction with epoxy groups. This trifunctionality allows for the formation of a densely cross-linked network, which imparts high mechanical strength, thermal stability, and chemical resistance to the cured epoxy. threebond.co.jp The reaction typically proceeds at ambient or slightly elevated temperatures, with the more reactive primary amine reacting first, followed by the secondary amine. threebond.co.jp

As a Cross-linker:

In addition to curing epoxy resins, this compound can be employed as a cross-linker for other polymer systems. For instance, it can react with polymers containing functional groups such as isocyanates, acyl chlorides, or anhydrides. The diamine can be introduced during or after the initial polymerization process to create covalent bonds between polymer chains, transforming a linear or branched polymer into a three-dimensional network. This cross-linking process generally leads to a significant increase in the polymer's modulus, hardness, and resistance to creep and solvents.

As a Monomer in Polymer Synthesis:

This compound can also serve as a monomer in condensation polymerization reactions to produce polyamides and polyurethanes.

Polyamide Synthesis: In the synthesis of polyamides, the diamine can be reacted with a dicarboxylic acid or its derivative, such as a diacyl chloride. libretexts.org The reaction between the amine groups of this compound and the carboxyl or acyl chloride groups of the comonomer results in the formation of amide linkages, leading to the growth of a polyamide chain. libretexts.org The resulting polyamide would possess unique properties due to the presence of the pentyl and methyl substituents.

Polyurethane Synthesis: For the synthesis of polyurethanes, the diamine can be reacted with a diisocyanate. The amine groups react with the isocyanate groups to form urea linkages. While traditional polyurethane synthesis involves the reaction of diisocyanates with diols to form urethane (B1682113) linkages, the use of diamines to create poly(urea-urethane)s is also a common practice. eurekalert.org

Table 2: Functional Roles of this compound in Polymer Synthesis

| Functional Role | Polymer System | Reaction Type | Resulting Linkage |

| Curing Agent | Epoxy Resins | Nucleophilic Ring-Opening | C-N Bond |

| Cross-linker | Polyisocyanates | Nucleophilic Addition | Urea |

| Monomer | Dicarboxylic Acids | Condensation | Amide |

| Monomer | Diisocyanates | Nucleophilic Addition | Urea |

The specific reactivity and resulting polymer properties will depend on the reaction conditions, the stoichiometry of the reactants, and the chemical nature of the other monomers or polymers involved in the synthesis.

Mechanistic Investigations in Solution Phase and Supramolecular Systems

Carbon Dioxide (CO2) Absorption and Capture Chemistry

An exhaustive search of scholarly articles, patents, and chemical engineering databases yielded no specific studies on the interaction of (3-Aminopropyl)(methyl)pentylamine with carbon dioxide. While extensive research exists for structurally related amines such as 3-(methylamino)propylamine (MAPA) and bis(3-aminopropyl)amine (B123863) (APA) in the context of CO2 capture, this specific compound has not been the subject of similar investigations.

Detailed Mechanistic Elucidation of CO2 Reaction with Amine Functionalities

There are no published studies that elucidate the detailed reaction mechanism between the primary and tertiary amine functionalities of this compound and CO2. Research on other amines suggests that the primary amine would likely react via the zwitterion or termolecular mechanism to form a carbamate (B1207046), while the tertiary amine would promote the hydrolysis of CO2 to form bicarbonate. However, without experimental or computational studies specific to this compound, any proposed mechanism would be purely speculative.

Kinetic Studies of CO2 Absorption Rates

No kinetic data, such as reaction rate constants or absorption rate measurements, are available for the reaction of this compound with CO2. Kinetic studies are crucial for evaluating the efficiency of an amine for CO2 capture, and the absence of such data prevents any assessment of its potential performance.

Equilibrium Thermodynamics of Carbamate Formation and Stability

There is no information on the equilibrium thermodynamics of carbamate formation from this compound. Thermodynamic parameters, including the equilibrium constant (Keq), enthalpy of reaction (ΔH), and entropy of reaction (ΔS), are essential for understanding the stability of the formed carbamate and for designing energy-efficient regeneration processes. This information is not available in the current scientific literature.

Structure-Reactivity Relationships in CO2 Capture Performance

Due to the lack of performance data for this compound in CO2 capture, it is not possible to establish any structure-reactivity relationships. Such analyses would require comparing its performance metrics (e.g., absorption capacity, absorption rate, heat of absorption) with a series of structurally related amines, and this foundational data does not exist.

Supramolecular Chemistry and Host-Guest Recognition

The application of this compound in the field of supramolecular chemistry and host-guest recognition appears to be an unexplored area of research.

Advanced Research Methodologies and Analytical Techniques for Studying 3 Aminopropyl Methyl Pentylamine

Spectrophotometric Quantification of Amine Groups

Spectrophotometric methods offer accessible and reliable means to quantify the concentration of amine groups in a sample. These techniques are based on chemical reactions that produce a colored product, where the intensity of the color, measured as absorbance, is proportional to the amine concentration.

The ninhydrin (B49086) assay is a well-established and sensitive colorimetric method used for the quantitative determination of primary amines. The compound (3-Aminopropyl)(methyl)pentylamine possesses one primary amine group, which reacts with two molecules of ninhydrin. This reaction, when heated, yields a deep purple-colored product known as Ruhemann's purple. The tertiary amine group of the molecule does not participate in this specific reaction.

The absorbance of the resulting solution is typically measured at a wavelength of 570 nm. By creating a standard curve with known concentrations of a primary amine standard, the concentration of the primary amine portion of this compound in an unknown sample can be accurately determined. While highly effective for primary amines, it is important to note that the ninhydrin test is not suitable for detecting the tertiary amine functionality within the same molecule. researchgate.net

Table 1: Representative Data for a Ninhydrin Assay Standard Curve

| Concentration (µmol/mL) | Absorbance at 570 nm |

| 0.02 | 0.115 |

| 0.04 | 0.230 |

| 0.06 | 0.345 |

| 0.08 | 0.460 |

| 0.10 | 0.575 |

Note: This table presents illustrative data to demonstrate the linear relationship between concentration and absorbance in a typical ninhydrin assay.

Beyond the ninhydrin assay, other colorimetric methods have been developed to quantify amines, some of which can distinguish between primary and secondary amines or are tailored for specific applications.

Fluorescamine: This reagent reacts specifically and rapidly with primary amines in a buffered solution (pH 8-9) to form a fluorescent product, but it can also form a non-fluorescent, chromophoric product with secondary amines that absorbs in the 310-320 nm range. tandfonline.com The product formed with primary amines has a distinct absorption maximum between 375-410 nm. tandfonline.com This spectral difference allows for the potential simultaneous colorimetric determination of both primary and secondary amines in a mixture. tandfonline.com

Quinonedichlorodiimide (QDCI): This reagent reacts with various amines to produce distinctly colored products. jst.go.jp For instance, under specific heating conditions, aliphatic primary and secondary amines yield a yellow color, while aromatic primary amines give a reddish-brown color, and aromatic secondary amines form a characteristic green color. jst.go.jp This method can be adapted for the quantitative determination of specific amine classes by measuring the absorbance at the corresponding maximum wavelength (e.g., 689 mµ for certain aromatic secondary amines). jst.go.jp

Acid-Base Indicator Dyes: A recently developed quantitative method uses carefully selected HCl salts of electron donor-acceptor dyes. nih.gov In this nondestructive method, the noncolored dye salt is deprotonated by amine groups on a solid phase, resulting in a yellow color. nih.gov A strong linear relationship has been demonstrated between the absorbance of the solution and the quantity of amine groups, allowing for quantitative analysis. nih.gov

Table 2: Comparison of Selected Colorimetric Reagents for Amine Quantification

| Reagent | Amine Type Detected | Principle of Detection |

| Ninhydrin | Primary Amines | Forms "Ruhemann's purple" chromophore (λmax ~570 nm). researchgate.net |

| Fluorescamine | Primary & Secondary Amines | Forms distinct chromophores with different absorption maxima. tandfonline.com |

| Quinonedichlorodiimide | Differentiates Amine Classes | Forms differently colored products based on amine structure. jst.go.jp |

| Tuned Acid-Base Dyes | Primary & Secondary Amines | Deprotonation of a dye-HCl salt leads to a color change. nih.gov |

Flow Calorimetry for Enthalpy of Reaction and Binding Measurements

Flow calorimetry, a type of reaction calorimetry, is a powerful technique for measuring the heat released or absorbed during a chemical reaction or binding event in a continuous stream. rsc.orgaiche.org This method allows for the determination of the enthalpy (ΔH) of reactions involving this compound. In a flow calorimeter, solutions of the reactants are continuously pumped and mixed, and the temperature change resulting from the reaction is measured. libretexts.org

Heat flow calorimetry, a common implementation, measures the heat flowing across the reactor wall by monitoring the temperature difference between the reaction mixture and a surrounding jacket. libretexts.orgwikipedia.org This allows for the precise quantification of the reaction's thermal power. By knowing the molar flow rates of the reactants, the molar enthalpy of the reaction can be calculated. This technique is crucial for understanding the thermodynamics of processes such as neutralization reactions, salt formation, or coordination complex formation involving the amine groups of this compound.

Table 3: Illustrative Flow Calorimetry Data for an Exothermic Reaction

| Reactant A | Reactant B | Flow Rate (mL/min) | ΔT (°C) | Calculated Reaction Enthalpy (ΔH) (kJ/mol) |

| This compound (0.1 M) | HCl (0.1 M) | 5.0 | +2.8 | -58.5 |

| This compound (0.1 M) | Acetic Acid (0.1 M) | 5.0 | +2.1 | -44.0 |

Note: This table contains hypothetical data to illustrate the output of a flow calorimetry experiment for neutralization reactions.

Capillary Electrophoresis and Ion Chromatography for Mixture Analysis